molecular formula C6H14ClNO2 B12308152 [5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride

[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride

Cat. No.: B12308152
M. Wt: 167.63 g/mol
InChI Key: GZPSBGQXCUGMDE-UHFFFAOYSA-N
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Description

[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl groups. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride typically involves the reaction of pyrrolidine derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . The reaction conditions often include the use of hydrochloric acid as a catalyst and a controlled temperature to ensure the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxymethyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

[5-(hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c8-3-5-1-2-6(4-9)7-5;/h5-9H,1-4H2;1H

InChI Key

GZPSBGQXCUGMDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1CO)CO.Cl

Origin of Product

United States

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